molecular formula C14H6N10O13 B14010517 3,3'-(1,3,4-Oxadiazole-2,5-diyl)bis(2,4,6-trinitroaniline) CAS No. 65992-10-1

3,3'-(1,3,4-Oxadiazole-2,5-diyl)bis(2,4,6-trinitroaniline)

Cat. No.: B14010517
CAS No.: 65992-10-1
M. Wt: 522.26 g/mol
InChI Key: DKHDARWXTIFFRH-UHFFFAOYSA-N
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Description

Benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- is a complex organic compound characterized by the presence of a benzenamine moiety linked to a 1,3,4-oxadiazole ring, which is further substituted with multiple nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- typically involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. Common synthetic routes include the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups typically yields amines, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The 1,3,4-oxadiazole ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
  • 3,3’-Bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
  • 3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine

Uniqueness

Benzenamine, 3,3-(1,3,4-oxadiazole-2,5-diyl)bis[2,4,6-trinitro- is unique due to its combination of a benzenamine moiety with a highly substituted 1,3,4-oxadiazole ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in high-energy materials and advanced synthetic chemistry .

Properties

CAS No.

65992-10-1

Molecular Formula

C14H6N10O13

Molecular Weight

522.26 g/mol

IUPAC Name

3-[5-(3-amino-2,4,6-trinitrophenyl)-1,3,4-oxadiazol-2-yl]-2,4,6-trinitroaniline

InChI

InChI=1S/C14H6N10O13/c15-9-5(21(29)30)1-3(19(25)26)7(11(9)23(33)34)13-17-18-14(37-13)8-4(20(27)28)2-6(22(31)32)10(16)12(8)24(35)36/h1-2H,15-16H2

InChI Key

DKHDARWXTIFFRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C2=NN=C(O2)C3=C(C(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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